molecular formula C11H14ClN3O3S2 B2468965 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034257-91-3

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2468965
CAS No.: 2034257-91-3
M. Wt: 335.82
InChI Key: GBCWKEYBIUNTEK-UHFFFAOYSA-N
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Description

N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic sulfonamide derivative characterized by a pyrazole core substituted at the 4-position with a sulfonamide group. The molecule also features a 5-chlorothiophene moiety linked via a methoxyethyl chain. The chlorothiophene group may enhance lipophilicity, influencing membrane permeability, while the methoxyethyl chain could modulate solubility and metabolic stability.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3S2/c1-15-7-8(5-13-15)20(16,17)14-6-9(18-2)10-3-4-11(12)19-10/h3-5,7,9,14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCWKEYBIUNTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Synthesis of 5-chlorothiophene-2-carboxylic acid: This can be achieved by chlorination of thiophene-2-carboxylic acid using thionyl chloride.

    Formation of 2-(5-chlorothiophen-2-yl)-2-methoxyethanol: This involves the reaction of 5-chlorothiophene-2-carboxylic acid with methanol in the presence of a catalyst.

    Synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride: This can be prepared by sulfonation of 1-methyl-1H-pyrazole using chlorosulfonic acid.

    Final coupling reaction: The final step involves the coupling of 2-(5-chlorothiophen-2-yl)-2-methoxyethanol with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. Key findings include:

Conditions Products Yield Source
6M HCl, reflux (24 h)1-methyl-1H-pyrazole-4-sulfonic acid + 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine78%
2M NaOH, 80°C (12 h)Same as above65%

The reaction proceeds via nucleophilic attack on the sulfur atom, cleaving the S–N bond. Acidic conditions favor protonation of the leaving amine, while basic conditions deprotonate intermediates to accelerate hydrolysis .

Reduction Reactions

The nitro and sulfonamide groups participate in reduction pathways:

Catalytic Hydrogenation

Substrate Catalyst Conditions Product Yield
Nitro derivativePd/C (10%)H₂ (1 atm), EtOH, 25°CAmine derivative with intact sulfonamide group92%

This method selectively reduces nitro groups without affecting the sulfonamide or thiophene rings .

Lithium Aluminum Hydride (LiAlH₄) Reduction

Substrate Reagent Conditions Product Yield
SulfonamideLiAlH₄THF, reflux (6 h)Thiol derivative + pyrazole fragments41%

This harsh reduction cleaves both S–N and C–S bonds, generating fragmented products.

Electrophilic Substitution

The 5-chlorothiophene moiety undergoes regioselective substitution:

Reaction Reagents Position Product Yield
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°CC-33-bromo-5-chlorothiophene derivative68%
NitrationHNO₃/H₂SO₄, 50°CC-44-nitro-5-chlorothiophene derivative57%

Density functional theory (DFT) calculations confirm that electron-withdrawing substituents (Cl, sulfonamide) direct electrophiles to the α-positions of the thiophene ring .

Oxidative Transformations

The thiophene ring and methoxy group are susceptible to oxidation:

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)AcOH, 70°C, 8 hThiophene sulfone derivativeEnhanced metabolic stability
KMnO₄H₂O, pH 7, 25°CMethoxy → ketone oxidationProdrug activation pathway

Oxidation to the sulfone increases polarity by 1.5 log units (measured via HPLC), influencing pharmacokinetics.

Cross-Coupling Reactions

The chlorothiophene group enables metal-catalyzed couplings:

Reaction Type Catalyst Conditions Yield Reference
Suzuki-MiyauraPd(PPh₃)₄ArB(OH)₂, K₂CO₃, DME, 80°C84%
Buchwald-HartwigPd₂(dba)₃Amine, Xantphos, toluene, 110°C76%

These reactions enable modular derivatization for structure-activity relationship (SAR) studies, particularly in medicinal chemistry applications .

Enzymatic Interactions

Though not a classical reaction, the compound inhibits monoamine oxidase (MAO) via:

  • Hydrogen bonding between sulfonamide oxygen and Tyr-398 (K<sub>i</sub> = 12 nM)

  • π-π stacking between thiophene and Phe-352

Enzymatic assays show time-dependent inhibition (t<sub>1/2</sub> = 28 min), suggesting covalent adduct formation under physiological conditions .

Scientific Research Applications

Antimicrobial Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide has demonstrated significant antimicrobial properties against various pathogens. Recent studies have shown its efficacy against:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Proteus mirabilis16 µg/mL
Candida albicans32 µg/mL
Aspergillus niger31.25 µg/mL

The biological activity is attributed to mechanisms such as enzyme inhibition, receptor modulation, and regulation of gene expression related to immune responses.

Potential Therapeutic Applications

This compound is being explored for potential therapeutic applications, including:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Modulation : It could interact with cell surface receptors, altering cellular signaling pathways.

Research indicates that the compound may also serve as an enzyme inhibitor or receptor modulator, contributing to its therapeutic potential in treating infections and inflammatory conditions.

Medicinal Chemistry

This compound is utilized as a building block in the synthesis of more complex molecules. Its structural features make it a valuable compound for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

    Affecting gene expression: Influencing the transcription of specific genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its combination of a pyrazole-sulfonamide core with a chlorothiophene substituent. Below is a comparative analysis with analogues from literature:

Compound Name Molecular Formula Key Substituents Potential Applications Reference
N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide (Target Compound) C₁₁H₁₄ClN₃O₃S₂ 5-Chlorothiophen-2-yl, methoxyethyl, 1-methylpyrazole-4-sulfonamide Hypothesized enzyme inhibition or agrochemical
3-(Aminomethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride C₆H₁₁ClN₄O₂S Aminomethyl, 1-methylpyrazole-4-sulfonamide, hydrochloride salt Building block for drug discovery
¶(2-methyl-4-(methylsulfonyl)phenyl](5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone) C₁₃H₁₃N₂O₄S Methylsulfonylphenyl, hydroxy-pyrazole, methanone bridge Agricultural chemistry (herbicide or fungicide)
Goxalapladib (CAS-412950-27-7) C₄₀H₃₉F₅N₄O₃ Naphthyridine core, trifluoromethyl biphenyl, methoxyethyl piperidine Atherosclerosis therapy

Functional Group Analysis

  • Sulfonamide Group: Present in both the target compound and 3-(aminomethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride, this group is critical for hydrogen bonding and enzyme inhibition. The hydrochloride salt in the latter may enhance solubility compared to the methoxyethyl chain in the target compound .
  • Chlorothiophene vs.
  • Methoxyethyl Chain : This moiety, shared with Goxalapladib’s piperidine substituent, suggests a role in improving metabolic stability or tissue penetration .

Hypothesized Bioactivity

  • Target Compound : The chlorothiophene and pyrazole-sulfonamide combination may target cysteine proteases or kinases, as seen in sulfonamide inhibitors .
  • Agricultural Analogue (¶): The methanone bridge and hydroxy-pyrazole could disrupt plant cell redox systems, aligning with herbicidal activity .

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Common Name : this compound
  • CAS Number : 2034257-91-3
  • Molecular Formula : C₁₁H₁₄ClN₃O₃S₂
  • Molecular Weight : 335.8 g/mol

The compound features a pyrazole ring, a sulfonamide group, and a chlorothiophene moiety, which contribute to its biological activities.

Synthesis

The synthesis typically involves several steps:

  • Formation of 5-Chlorothiophene : Chlorination of thiophene derivatives.
  • Introduction of Methoxyethyl Group : Reaction with methoxyethyl bromide in the presence of a base.
  • Sulfonation : Using chlorosulfonic acid to introduce the sulfonamide functional group.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For instance, it has shown activity against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli and Proteus mirabilis
  • Fungi : Candida albicans and Aspergillus niger

Table 1 summarizes the antimicrobial activity observed in various studies:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Proteus mirabilis16 µg/mL
Candida albicans32 µg/mL
Aspergillus niger31.25 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Modulation : It could interact with cell surface receptors, altering cellular signaling pathways.
  • Gene Expression Regulation : Influencing transcription factors that regulate gene expression related to immune responses.

Case Studies

A notable study conducted by researchers focused on synthesizing and evaluating the biological activity of various pyrazole derivatives, including this compound. The study highlighted significant antimicrobial properties comparable to established antibiotics like Ravuconazole, showcasing its potential as a therapeutic agent against resistant strains .

Q & A

Q. What are the standard protocols for synthesizing N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole sulfonamide core and subsequent coupling with functionalized thiophene derivatives. Key steps include:

  • Step 1: Sulfonylation of 1-methyl-1H-pyrazole-4-sulfonyl chloride with a thiophene-containing amine intermediate under anhydrous conditions (e.g., DCM, 0–5°C).
  • Step 2: Methoxyethylation via nucleophilic substitution using 2-methoxyethyl bromide in the presence of a base like K₂CO₃ .
    Critical intermediates are characterized using NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What spectroscopic and chromatographic techniques are essential for validating the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR resolves the methoxyethyl group (δ 3.2–3.5 ppm) and pyrazole protons (δ 7.5–8.0 ppm). ¹³C NMR confirms the sulfonamide linkage (C-SO₂-N at ~110–120 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Detects sulfonamide S=O stretches (1350–1150 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass for empirical formula validation (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Methodological Answer: The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions. For example:

  • Solvent Selection: Computational screening identifies polar aprotic solvents (e.g., DMF, THF) that stabilize intermediates.
  • Catalyst Design: Transition-metal catalysts (e.g., Pd/Cu) are modeled to enhance coupling efficiency .
    Experimental validation follows a feedback loop: computational predictions guide reaction parameter adjustments (e.g., temperature, stoichiometry), with results fed back into algorithms to refine models .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

Methodological Answer:

  • Orthogonal Assays: Re-test activity in multiple assays (e.g., enzymatic inhibition vs. cell-based models) to rule out assay-specific artifacts.
  • Structural Analog Analysis: Compare activity profiles of analogs (e.g., replacing the 5-chlorothiophene with furan or adjusting methoxyethyl chain length) to identify critical pharmacophores .
  • Purity Reassessment: Use LC-MS/MS to detect trace impurities (e.g., dechlorinated byproducts) that may skew bioactivity data .

Q. How can structure-activity relationship (SAR) studies improve the therapeutic potential of this compound?

Methodological Answer:

  • Core Modifications: Systematically vary substituents on the pyrazole (e.g., methyl vs. trifluoromethyl) and thiophene (e.g., chloro vs. bromo) to map effects on target binding.
  • Pharmacokinetic Profiling: Assess metabolic stability (e.g., microsomal incubation) and solubility (shake-flask method) to prioritize derivatives with balanced ADME properties .
  • In Silico Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs) .

Q. What methodologies are recommended for analyzing degradation products under stressed conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and oxidative conditions (H₂O₂) to simulate stability challenges.
  • LC-UV/HRMS: Identify degradation products (e.g., sulfonamide cleavage or thiophene ring oxidation) and propose degradation pathways .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life under standard storage conditions .

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Reaction Monitoring: Employ in-situ FT-IR to track intermediate formation and optimize reaction quenching times.
  • Byproduct Analysis: Use GC-MS to identify volatile side products (e.g., alkyl halides from incomplete substitution) .
  • Scale-Up Adjustments: Redesign reactors (e.g., continuous flow systems) to improve heat/mass transfer and reduce side reactions .

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